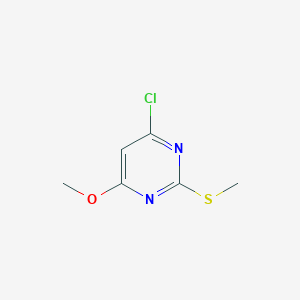

4-Chloro-6-methoxy-2-(methylthio)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-chloro-6-methoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYLFWGITLMOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431541 | |

| Record name | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-42-2 | |

| Record name | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyrimidine Scaffold

4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a highly functionalized pyrimidine derivative that serves as a critical building block in the synthesis of a wide array of biologically active molecules. Its strategic arrangement of chloro, methoxy, and methylthio groups at the 2, 4, and 6 positions of the pyrimidine ring offers multiple reactive sites for further chemical transformations. This versatility makes it an invaluable intermediate in the development of pharmaceuticals and agrochemicals, particularly in the creation of kinase inhibitors, herbicides, and other targeted therapeutic agents. The ability to selectively modify each position allows for the fine-tuning of a molecule's physicochemical properties and biological activity, a key aspect of modern drug discovery. This guide provides a comprehensive overview of the primary synthesis pathways to this important scaffold, offering detailed protocols and insights into the underlying chemical principles.

Core Synthesis Strategy: A Two-Pathway Approach

The synthesis of this compound is predominantly approached through two convergent pathways, both of which utilize readily available starting materials and proceed through a key common intermediate, 4,6-dichloro-2-(methylthio)pyrimidine . The choice of the initial starting material, either thiobarbituric acid or barbituric acid , dictates the initial steps of the synthesis. Both pathways are robust and have been widely employed in the production of this versatile intermediate.

Pathway 1: Synthesis from Thiobarbituric Acid

This is often the more direct route as the sulfur atom is already incorporated into the starting material. The synthesis involves a two-step process: S-methylation followed by chlorination.

Step 1.1: S-Methylation of Thiobarbituric Acid to 2-(Methylthio)pyrimidine-4,6-diol

The initial step involves the selective S-methylation of thiobarbituric acid. This reaction proceeds smoothly under basic conditions, where the thione tautomer is deprotonated to form a thiolate anion, which then acts as a nucleophile to attack a methylating agent.

Causality Behind Experimental Choices:

-

Base: Sodium hydroxide is used to deprotonate the thioamide, forming the more nucleophilic thiolate. The use of a moderately strong base ensures complete deprotonation without promoting unwanted side reactions.

-

Methylating Agent: Iodomethane is a highly effective methylating agent due to the good leaving group ability of the iodide ion.

-

Solvent System: A mixture of ethanol and water provides good solubility for both the thiobarbituric acid and the sodium hydroxide, facilitating a homogenous reaction mixture.

Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidine-4,6-diol [1]

-

To a suspension of thiobarbituric acid (29 g, 200 mmol) in ethanol (300 mL) and 2M aqueous sodium hydroxide (110 mL) at room temperature, slowly add iodomethane (32.64 g, 220 mmol) dropwise.

-

Stir the reaction mixture overnight at room temperature.

-

Heat the mixture to 60 °C and continue stirring for 2 hours to ensure complete reaction.

-

Remove the ethanol by distillation under reduced pressure.

-

Add an appropriate amount of water to the residue and cool the mixture in an ice bath for 2 hours to precipitate the product.

-

Collect the solid by filtration, wash with ice water, and dry to yield 2-(methylthio)pyrimidine-4,6-diol.

| Parameter | Value |

| Starting Material | Thiobarbituric Acid |

| Product | 2-(Methylthio)pyrimidine-4,6-diol |

| Yield | ~95% |

| Purity | High |

Step 1.2: Chlorination of 2-(Methylthio)pyrimidine-4,6-diol to 4,6-Dichloro-2-(methylthio)pyrimidine

The diol intermediate is then converted to the key dichloro intermediate using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, effectively replacing the hydroxyl groups with chlorine atoms.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride is a powerful reagent for converting hydroxyl groups on heterocyclic rings to chlorides. It is both the reagent and can serve as the solvent when used in excess.

-

Catalyst: A tertiary amine, such as N,N-dimethylaniline, is often added to catalyze the reaction. It is believed to form a more reactive Vilsmeier-Haack type reagent with POCl₃, which facilitates the chlorination.

Experimental Protocol: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine [2][3]

-

In a reaction vessel equipped with a reflux condenser and a gas scrubber, add 2-(methylthio)pyrimidine-4,6-diol (15.8 g, 100 mmol) to an excess of phosphorus oxychloride (90 mL, 1 mol).

-

Slowly add N,N-dimethylaniline (5 mL) as a catalyst.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation or recrystallization to yield 4,6-dichloro-2-(methylthio)pyrimidine.

| Parameter | Value |

| Starting Material | 2-(Methylthio)pyrimidine-4,6-diol |

| Product | 4,6-Dichloro-2-(methylthio)pyrimidine |

| Yield | 80-90% |

| Boiling Point | 135-136 °C/14 mmHg |

| Melting Point | 38-42 °C |

Pathway 2: Synthesis from Barbituric Acid

An alternative route begins with barbituric acid, which lacks the sulfur atom. This pathway, therefore, requires an additional step to introduce the methylthio group.

Step 2.1: Chlorination of Barbituric Acid to 2,4,6-Trichloropyrimidine

The initial step in this pathway is the exhaustive chlorination of barbituric acid to form 2,4,6-trichloropyrimidine. This is a vigorous reaction that requires a potent chlorinating agent.

Causality Behind Experimental Choices:

-

Chlorinating Agent: A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a classic and effective reagent system for this transformation.[4][5] Alternatively, reacting barbituric acid first with POCl₃ and then with PCl₅ (or reactants that form it in situ, like PCl₃ and chlorine) can also be employed.[6]

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine [6]

-

In a flask equipped for reflux and with protection from moisture, carefully mix barbituric acid (128 g, 1 mol) with phosphorus oxychloride (500 mL).

-

Slowly add phosphorus pentachloride (625 g, 3 mol).

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling, the excess POCl₃ is removed by distillation under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to give 2,4,6-trichloropyrimidine.

Step 2.2: Selective Thiolation of 2,4,6-Trichloropyrimidine

The next step is the selective replacement of one chlorine atom with a methylthio group. The chlorine at the 2-position is generally more reactive towards nucleophilic substitution by soft nucleophiles like thiols.

Causality Behind Experimental Choices:

-

Nucleophile: Sodium thiomethoxide (NaSMe) is used as the source of the methylthio group.

-

Stoichiometry: Careful control of the stoichiometry (approximately one equivalent of the nucleophile) is crucial to favor monosubstitution.

Experimental Protocol: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine from 2,4,6-Trichloropyrimidine

-

Dissolve 2,4,6-trichloropyrimidine (183.4 g, 1 mol) in a suitable solvent like tetrahydrofuran (THF) or isopropanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium thiomethoxide (1.0-1.1 equivalents) in methanol or as a solid portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by vacuum distillation.

Final Step: Selective Mono-methoxylation of 4,6-Dichloro-2-(methylthio)pyrimidine

This final and crucial step involves the regioselective substitution of one of the two remaining chlorine atoms with a methoxy group. The two chlorine atoms at the 4 and 6 positions are electronically equivalent, making selective mono-substitution a challenge that is overcome by careful control of reaction conditions.

Causality Behind Experimental Choices:

-

Nucleophile: Sodium methoxide (NaOMe) is the reagent of choice for introducing the methoxy group.

-

Stoichiometry and Temperature: Using a slight excess of sodium methoxide (around 1.1 equivalents) and maintaining a low reaction temperature allows for the selective replacement of only one chlorine atom.[1][4] Higher temperatures and a larger excess of the nucleophile would lead to the formation of the di-substituted product, 4,6-dimethoxy-2-(methylthio)pyrimidine.

-

Solvent: A protic solvent like methanol is ideal as it is the conjugate acid of the nucleophile and helps to control the reactivity.

Experimental Protocol: Synthesis of this compound (Adapted from the synthesis of the ethoxy analogue[1][4])

-

Prepare a solution of sodium methoxide by carefully dissolving sodium (0.28 g, 12 mmol) in anhydrous methanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.95 g, 10 mmol) in anhydrous methanol (20 mL).

-

Cool the solution of the dichloropyrimidine to approximately 20 °C.

-

To this stirred solution, add the freshly prepared sodium methoxide solution dropwise over a period of 30 minutes, ensuring the temperature is maintained.

-

Protect the reaction mixture with a CaCl₂ drying tube and stir at this temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, add dichloromethane (50 mL) followed by a saturated aqueous solution of sodium bicarbonate (50 mL) and extract the mixture.

-

Separate the layers and extract the aqueous phase with an additional portion of dichloromethane (50 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain this compound.

| Parameter | Value |

| Starting Material | 4,6-Dichloro-2-(methylthio)pyrimidine |

| Product | This compound |

| Anticipated Yield | 80-90% (based on ethoxy analogue) |

Visualizing the Synthesis Pathways

The following diagrams illustrate the two primary synthesis routes to this compound.

Caption: Pathway 1: Synthesis from Thiobarbituric Acid.

Caption: Pathway 2: Synthesis from Barbituric Acid.

Conclusion: A Versatile and Accessible Synthetic Intermediate

The synthesis of this compound is well-established, with robust and high-yielding pathways from common starting materials. The key to a successful synthesis lies in the careful control of reaction conditions, particularly in the final selective mono-methoxylation step. The protocols outlined in this guide, grounded in established chemical principles, provide a reliable framework for researchers and drug development professionals to access this valuable synthetic intermediate. The multi-functional nature of this pyrimidine scaffold ensures its continued importance in the discovery and development of new chemical entities with significant biological and commercial potential.

References

- Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

- Kalogirou, A. S., & Koutentis, P. A. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6.

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]

- Wheeler, H. L., & Jamieson, G. S. (1904). On 2-Thio-6-oxypurines: 2-Thiouric Acid and 2-Thio-1-methyl-6-oxypurine. American Chemical Journal, 32(4), 342-356.

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

- PrepChem.com. (n.d.). Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine.

- PubChem. (n.d.). 2,4,6-Trichloropyrimidine.

- Google Patents. (n.d.). Process for the preparation of 2,4,6-trichloropyrimidine.

Sources

Structure elucidation of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine

An In-depth Technical Guide: Structure Elucidation of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery and agrochemical development, the pyrimidine core stands as a privileged scaffold. Its presence in the fundamental building blocks of life, such as nucleic acids, has made it a focal point for chemists aiming to modulate biological systems.[1] Within this class, this compound emerges as a particularly valuable and versatile intermediate. Its strategically placed and differentially reactive functional groups—a displaceable chloro group, a methoxy moiety, and a methylthio substituent—offer multiple handles for synthetic modification. This allows for its elaboration into a diverse array of more complex molecules, including potential anti-cancer agents and herbicides.[1][2]

Core Molecular Profile

Before embarking on the analytical journey, it is crucial to establish the theoretical foundation of the target molecule. This baseline data informs our expectations for the spectral output from each instrument.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂OS | [3][4] |

| Molecular Weight | 190.66 g/mol | [3] |

| Theoretical Exact Mass | 189.9967617 Da | [5] |

| CAS Number | 89466-42-2 | [3][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 38-39 °C | [4][6] |

The structure implies several key features that our analytical workflow must confirm:

-

A six-membered aromatic pyrimidine ring.

-

One chlorine atom, which will produce a characteristic isotopic signature in mass spectrometry.

-

One sulfur atom, which will also contribute to the isotopic pattern.

-

A methoxy group (-OCH₃) and a methylthio group (-SCH₃), each expected to give a sharp singlet in ¹H NMR.

-

A single, isolated proton on the pyrimidine ring.

The Integrated Analytical Workflow

No single technique provides the complete picture. Structure elucidation is a puzzle where each piece of spectroscopic data provides unique and complementary information. The strength of the final assignment lies in the convergence of all data points to a single, consistent structure. Our workflow is designed to be logical and efficient, starting with broad molecular information and progressively resolving finer structural details.

Part 1: Mass Spectrometry (MS) – Confirming Molecular Weight and Composition

Expertise & Experience: Mass spectrometry is the first logical step post-synthesis. It serves as a rapid and definitive check of the molecular weight, providing immediate feedback on the success of the chemical reaction. For this molecule, High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it not only confirms the molecular weight but also provides an exact mass that can validate the elemental formula.

The most critical diagnostic feature we anticipate is the isotopic pattern conferred by the presence of one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) and one sulfur atom (³²S:³⁴S ≈ 95:4.2). This creates a unique cluster of peaks for the molecular ion [M]⁺ that is highly characteristic.

Expected Data:

| Ion | Expected m/z | Relative Abundance | Rationale |

| [C₆H₇³⁵ClN₂³²OS]⁺ | 190.00 | ~100% | Molecular ion with the most abundant isotopes. |

| [C₆H₇³⁷ClN₂³²OS]⁺ | 192.00 | ~32% | Isotopic contribution from ³⁷Cl. |

| [C₆H₇³⁵ClN₂³⁴OS]⁺ | 192.00 | ~4.4% | Isotopic contribution from ³⁴S. |

Trustworthiness: A Self-Validating Protocol (HRMS-ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer capable of resolution >10,000.

-

Acquisition Mode: Operate in positive ion mode. The pyrimidine nitrogens are readily protonated, so the [M+H]⁺ ion (m/z 191.0041) will be prominent.

-

Data Analysis:

-

Identify the molecular ion cluster and confirm the characteristic 3:1 ratio for the M and M+2 peaks.

-

Determine the exact mass of the monoisotopic peak ([M+H]⁺).

-

Compare the experimental exact mass to the theoretical exact mass (189.9967617 Da for the neutral molecule, 191.0041 for the protonated species). A mass accuracy of <5 ppm provides high confidence in the elemental formula C₆H₇ClN₂OS.[5]

-

Part 2: Nuclear Magnetic Resonance (NMR) – Delineating the Molecular Skeleton

Expertise & Experience: While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. It is the most powerful technique for elucidating the precise structure of an organic molecule in solution. For this compound, the ¹H and ¹³C NMR spectra are expected to be simple and highly informative due to the molecule's symmetry and lack of complex proton-proton coupling.

Expected ¹H NMR Data (500 MHz, CDCl₃):

The proton spectrum should display three distinct singlets with an integration ratio of 1:3:3, directly corresponding to the three types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.3 - 6.5 | Singlet | 1H | H-5 (Aromatic) | The lone proton on the electron-rich pyrimidine ring. Its isolation results in a singlet. |

| ~ 4.0 - 4.1 | Singlet | 3H | -OCH₃ (Methoxy) | Protons of the methoxy group are chemically equivalent and show no coupling. |

| ~ 2.5 - 2.6 | Singlet | 3H | -SCH₃ (Methylthio) | Protons of the methylthio group are chemically equivalent and deshielded by the adjacent sulfur atom. |

Expected ¹³C NMR Data (125 MHz, CDCl₃):

The proton-decoupled ¹³C spectrum will confirm the presence of six unique carbon environments. The use of an APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for validation, as it differentiates carbons with attached protons (CH) from quaternary carbons (C) and methyl carbons (CH₃).[1]

| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~ 173 | Quaternary (C) | C-2 or C-6 | Highly deshielded carbons attached to two heteroatoms (N and S, or N and O). | | ~ 170 | Quaternary (C) | C-2 or C-6 | The second highly deshielded carbon. | | ~ 160 | Quaternary (C) | C-4 | Carbon attached to nitrogen and chlorine. | | ~ 102 | Methine (CH) | C-5 | The only carbon with a directly attached proton, appearing significantly upfield. | | ~ 55 | Methyl (CH₃) | -OCH₃ | Typical chemical shift for a methoxy carbon. | | ~ 14 | Methyl (CH₃) | -SCH₃ | Typical chemical shift for a methylthio carbon. |

Trustworthiness: A Self-Validating Protocol (NMR)

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak. Integrate the signals to confirm the proton count.

-

¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. Following this, run a DEPT-135 experiment, which will show CH and CH₃ signals as positive peaks and CH₂ signals (absent in this molecule) as negative peaks. Quaternary carbons will be absent. This confirms the assignments in the table above.

Part 3: Infrared (IR) Spectroscopy – Probing the Functional Groups

Expertise & Experience: IR spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups by identifying their characteristic bond vibrations. While NMR and MS provide the core structural information, the IR spectrum serves as a corroborating fingerprint, confirming the presence of the aromatic ring, C-O ether linkage, and alkyl C-H bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3050 - 3000 | Weak-Medium | C-H Stretch | Aromatic C-H on pyrimidine ring |

| 2980 - 2850 | Weak-Medium | C-H Stretch | Aliphatic C-H in -OCH₃ and -SCH₃ |

| 1580 - 1400 | Strong-Medium | C=C and C=N Stretch | Pyrimidine ring skeletal vibrations[7] |

| 1250 - 1050 | Strong | C-O Stretch | Aryl-alkyl ether (-OCH₃) |

| < 800 | Medium | C-Cl Stretch | Carbon-chlorine bond |

Trustworthiness: A Self-Validating Protocol (FTIR-ATR)

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method requires minimal sample preparation and is ideal for solid samples.[1]

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be background-corrected automatically. Identify the key absorption bands and compare them against the expected values to confirm the presence of the principal functional groups.

Part 4: X-ray Crystallography – The Unambiguous 3D Confirmation

Expertise & Experience: When all spectroscopic data point to a proposed structure, single-crystal X-ray crystallography provides the ultimate, definitive proof.[8] This technique yields a three-dimensional map of electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry. While often considered supplementary, for a novel synthesis or a reference standard, it is the gold standard for structural validation.

Trustworthiness: A Self-Validating Workflow

The process itself is a system of checks and balances, culminating in a refined structural model with statistical validation.

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., n-pentane or ethanol).[1]

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[8]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson functions to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns converge.

-

Validation: The final model is validated using metrics like the R-factor, which indicates the goodness of fit. The resulting structure provides incontrovertible proof of the atomic connectivity and conformation.

Conclusion: A Convergence of Evidence

The structure elucidation of this compound is a clear illustration of the power of a multi-technique analytical approach. Mass spectrometry confirms the molecular formula and isotopic composition. IR spectroscopy verifies the presence of the expected functional groups. NMR spectroscopy meticulously maps the atomic connectivity. Finally, X-ray crystallography can provide an absolute, three-dimensional confirmation. When the data from each of these distinct physical methods converge to support a single structure, the identity of the compound is established with the highest degree of scientific confidence, providing a solid foundation for its application in research and development.

References

- G. E. Chatzikyriakou, P. A. Koutentis, "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine", Molbank, 2017, M923. [Link]

- ResearchGate, "Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...

- Supporting Information, "General procedure for the synthesis of 2-alkynylpyrimidines", ACS Public

- ResearchGate, "(PDF) 4-Chloro-6-ethoxy-2-(methylthio)

- SciSpace, "Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR", SciSpace. [Link]

- ResearchGate, "Pyrimidine to guanine PDE inhibitors: Determination of chemical course via structure elucidation", ResearchGate Public

- Google Patents, "A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine", Google P

- PubMed, "Vibrational Spectroscopic Studies and Natural Bond Orbital Analysis of 4,6-dichloro-2-(methylthio)pyrimidine Based on Density Functional Theory", PubMed. [Link]

- Indian Academy of Sciences, "Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine", Indian Academy of Sciences. [Link]

- PubMed Central, "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation", National Center for Biotechnology Inform

- NIST, "4-Pyrimidinamine, 6-chloro-2-(methylthio)-", NIST Chemistry WebBook. [Link]

- PubChem, "4-Chloro-5-methoxy-2-(methylsulfanyl)

- ResearchGate, "(PDF) 4,6-Dichloro-2-(methylthio)

- Taylor & Francis Online, "One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum", Taylor & Francis Online. [Link]

- J&K Scientific, "this compound, 98%", J&K Scientific Product Page. [Link]

- PubMed Central, "X Ray Crystallography", National Center for Biotechnology Inform

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7ClN2OS | CID 243511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 89466-42-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. ias.ac.in [ias.ac.in]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the novel heterocyclic compound, 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. While direct biological data for this specific molecule is not extensively documented in publicly accessible literature, this guide synthesizes information from structurally analogous pyrimidine derivatives to postulate its potential as a pharmacologically active agent. We will delve into the well-established significance of the pyrimidine core in medicinal chemistry, outline a plausible synthetic route for the title compound, and propose key biological activities for investigation, including anticancer and antimicrobial effects. Detailed, field-proven experimental protocols are provided to enable researchers to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel pyrimidine-based therapeutics.

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic motif that forms the basis for a vast array of biologically active molecules, both natural and synthetic.[1][2][3][4][5] Its presence in the nucleobases cytosine, thymine, and uracil underscores its critical role in the structure of DNA and RNA.[4][6] This inherent biological relevance has made pyrimidine and its derivatives a highly attractive scaffold for medicinal chemists in the pursuit of novel therapeutic agents.[3][7] The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[1][8] Consequently, pyrimidine derivatives have been successfully developed into drugs with a wide spectrum of applications, including anticancer (e.g., 5-fluorouracil), antiviral (e.g., zidovudine), antibacterial (e.g., trimethoprim), and antihypertensive (e.g., minoxidil) therapies.[6][9]

Synthesis of this compound

The synthesis of this compound can be approached through established methods in heterocyclic chemistry. A common starting material for such derivatives is 4,6-dichloro-2-(methylthio)pyrimidine. The differential reactivity of the two chlorine atoms on the pyrimidine ring allows for selective substitution. A plausible synthetic route is outlined below:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4,6-dichloro-2-(methylthio)pyrimidine in a suitable anhydrous solvent such as methanol or tetrahydrofuran, add one equivalent of sodium methoxide at room temperature with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the desired this compound.

A similar synthetic strategy has been successfully employed for the ethoxy analogue, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, highlighting the feasibility of this approach.[10][11][12]

Postulated Biological Activities and Mechanistic Insights

Based on the extensive literature on substituted pyrimidines, we can hypothesize several potential biological activities for this compound. The presence of a chloro, methoxy, and methylthio group on the pyrimidine core provides a unique electronic and steric profile that could lead to specific interactions with biological targets.

Anticancer Activity

Substituted pyrimidines are well-documented as potent anticancer agents.[1][13] The closely related analogue, 4-Chloro-6-methyl-2-(methylthio)pyrimidine, is utilized in the development of anti-cancer drugs.[14] It is plausible that this compound could exert its anticancer effects through several mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[7]

Many pyrimidine-based compounds function as ATP-competitive inhibitors of protein kinases. The pyrimidine scaffold can mimic the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of kinases. The substituents on the pyrimidine ring can then form specific interactions with the surrounding amino acid residues, leading to potent and selective inhibition.

Caption: Hypothesized mechanism of kinase inhibition.

Antimicrobial Activity

The pyrimidine nucleus is a common feature in many antimicrobial agents.[8][9][15][16][17] The structural resemblance of pyrimidines to essential biological molecules allows them to interfere with microbial metabolic pathways.[9] It is therefore reasonable to propose that this compound may possess antibacterial and/or antifungal properties.

A well-established mechanism of action for antimicrobial pyrimidines is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms. By inhibiting DHFR, these compounds disrupt the synthesis of nucleic acids and amino acids, ultimately leading to microbial cell death.

Caption: Hypothesized inhibition of the microbial folic acid pathway.

Proposed Experimental Workflows for Biological Validation

To validate the hypothesized biological activities of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Assessment

A standard workflow for evaluating the anticancer potential of a novel compound involves cytotoxicity screening against a panel of human cancer cell lines.

Caption: Workflow for in vitro anticancer activity screening.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Susceptibility Testing

To assess the potential antimicrobial activity, standard broth microdilution or disk diffusion assays can be employed against a panel of pathogenic bacteria and fungi.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary and Interpretation

The following table provides a template for summarizing the potential biological activity data for this compound.

| Biological Activity | Assay | Test System | Endpoint | Hypothetical Result |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC50 (µM) | 10-50 |

| Anticancer | MTT Assay | A549 (Lung Cancer) | IC50 (µM) | 15-60 |

| Antibacterial | Broth Microdilution | S. aureus (Gram-positive) | MIC (µg/mL) | 8-32 |

| Antibacterial | Broth Microdilution | E. coli (Gram-negative) | MIC (µg/mL) | 16-64 |

| Antifungal | Broth Microdilution | C. albicans | MIC (µg/mL) | 32-128 |

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, its structural features, when viewed in the context of the vast body of research on substituted pyrimidines, strongly suggest its potential as a pharmacologically active molecule. The proposed anticancer and antimicrobial activities are based on well-established structure-activity relationships within the pyrimidine class of compounds. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to investigate and validate these promising hypotheses. Further research into this and related compounds is warranted and could lead to the discovery of novel therapeutic agents.

References

- Review on Antimicrobial Activity of Pyrimidine. (n.d.). ResearchGate.

- Biological activities of synthetic pyrimidine derivatives. (2024, August 29). IntechOpen.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). Molecules, 16(8), 6836-6848. [Link]

- Recent Advances in Antimicrobial Activity of Pyrimidines: A Review. (2023, April 12). ResearchGate.

- Synthesis and antibacterial properties of pyrimidine derivatives. (2020). Molecules, 25(19), 4533. [Link]

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2021). International Journal of Pharmaceutical Sciences and Research, 12(10), 5143-5154. [Link]

- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (2023). Molecules, 28(13), 5086. [Link]

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 19(02), 135–145. [Link]

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Journal of Chemistry, 2024, 1-20. [Link]

- Biological Activity of Pyrimidine Derivativies: A Review. (2017).

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021).

- Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines. (1991). Pharmazie, 46(1), 26-28. [Link]

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025, August 8). ResearchGate.

- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.). ResearchGate.

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI.

- An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews, 11(03), 239–250. [Link]

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2025, October 16). ResearchGate.

Sources

- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. wjarr.com [wjarr.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives | MDPI [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of Novel Derivatives from 4-Chloro-6-methoxy-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine as a versatile scaffold for the generation of novel derivatives with significant potential in medicinal chemistry and drug discovery. The strategic positioning of the chloro, methoxy, and methylthio groups on the pyrimidine ring offers a rich platform for a variety of chemical transformations. This document details field-proven methodologies for nucleophilic aromatic substitution (SNAr), palladium-catalyzed Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination reactions. Each section provides a theoretical underpinning of the reaction mechanism, detailed step-by-step experimental protocols, and comprehensive characterization data for representative derivatives. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing these methods for their specific molecular targets.

Introduction: The Strategic Importance of the 2,4,6-Trisubstituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1] The 2,4,6-trisubstituted pyrimidine framework, in particular, has garnered significant attention from the medicinal chemistry community due to the diverse pharmacological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The ease of structural modification at the 2, 4, and 6-positions allows for the fine-tuning of physicochemical properties and biological activities, making it a privileged scaffold in drug design.[1][3]

This compound is a particularly attractive starting material for the synthesis of diverse compound libraries. The key to its utility lies in the differential reactivity of its substituents. The chlorine atom at the C4-position is the most labile group, readily undergoing displacement by a variety of nucleophiles either through direct SNAr or transition metal-catalyzed cross-coupling reactions. The methoxy group at C6 and the methylthio group at C2 are more stable under these conditions, providing a handle for further functionalization in subsequent synthetic steps if desired. This guide will focus on the selective functionalization of the C4-position, providing a roadmap for the synthesis of novel 4-aryl, 4-amino, and 4-alkoxy/aryloxy pyrimidine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of three electronegative substituents, renders the C4-position highly susceptible to nucleophilic attack. This allows for the direct displacement of the chloride ion by a range of nucleophiles, including amines, alcohols, and thiols.

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored. The stability of the Meisenheimer complex is a key factor influencing the reaction rate, and it is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens and the other ring substituents.

Synthesis of 4-Alkoxy and 4-Aryloxy Derivatives

The displacement of the C4-chloride with oxygen-based nucleophiles is a straightforward method for the synthesis of 4-alkoxy and 4-aryloxy pyrimidine derivatives. The reaction is typically carried out in the presence of a base to generate the corresponding alkoxide or phenoxide in situ.

This protocol is adapted from a procedure for a similar substrate and demonstrates a typical approach for alkoxide substitution.[4]

Materials:

-

This compound

-

Sodium methoxide solution (e.g., 30% in methanol)

-

Toluene

-

Water

-

Sodium chloride

Procedure:

-

To a stirred solution of this compound (1.0 eq) in toluene, add sodium methoxide solution (2.1 eq) dropwise at a temperature between 40-45 °C.

-

After the addition is complete, heat the reaction mixture to 55-60 °C and stir for 5-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and add water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of 4-Amino Derivatives

The reaction of this compound with primary and secondary amines provides a direct route to a wide range of 4-amino-substituted pyrimidines. These reactions are often carried out in a polar aprotic solvent, and in some cases, at elevated temperatures to drive the reaction to completion.

Materials:

-

This compound

-

Primary or secondary amine (1.2 - 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the desired primary or secondary amine (1.2 - 2.0 eq) to the solution.

-

Heat the reaction mixture to a temperature between 80-120 °C, and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are particularly well-suited for the functionalization of heteroaryl chlorides. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the C4-position of the pyrimidine core.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl Derivatives

The Suzuki-Miyaura reaction enables the coupling of the pyrimidine scaffold with a vast array of aryl and heteroaryl boronic acids or their esters, providing access to a diverse range of 4-aryl-6-methoxy-2-(methylthio)pyrimidines.[5] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[6]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the pyrimidine, forming a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the chloride.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is based on established methodologies for the Suzuki-Miyaura coupling of heteroaryl chlorides.[7]

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 eq).

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for the Synthesis of 4-Amino Derivatives

The Buchwald-Hartwig amination is a powerful alternative to direct SNAr for the synthesis of 4-amino-substituted pyrimidines, particularly for less nucleophilic amines or when milder reaction conditions are required.[8][9] This reaction employs a palladium catalyst with a specialized phosphine ligand to facilitate the C-N bond formation.[2][9]

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction and is generally accepted to proceed through the following key steps:

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Cl bond of the pyrimidine to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl and amino groups on the palladium complex are reductively eliminated to form the C-N bond of the product and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is adapted from a procedure for the amination of a similar heteroaryl chloride.[1]

Materials:

-

This compound

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Palladium precatalyst (e.g., RuPhos Pd G2, XPhos Pd G3) (1-5 mol%)

-

Phosphine ligand (e.g., RuPhos, XPhos) (1.2 - 6 mol%)

-

Base (e.g., LiHMDS, NaOtBu, K₂CO₃) (1.5 - 2.5 eq)

-

Anhydrous solvent (e.g., THF, toluene, 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon) in a glovebox or using Schlenk techniques

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube or round-bottom flask.

-

Add this compound (1.0 eq) and the amine (1.1 - 1.5 eq) to the reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Derivatives

The following tables summarize the expected products and typical yields for the synthesis of various derivatives from this compound based on the protocols described above and data from analogous systems.

Table 1: Nucleophilic Aromatic Substitution Derivatives

| Nucleophile | Product | Typical Yield (%) |

| Sodium Methoxide | 4,6-Dimethoxy-2-(methylthio)pyrimidine | 85-95 |

| Aniline | 4-(Phenylamino)-6-methoxy-2-(methylthio)pyrimidine | 70-85 |

| Morpholine | 4-(Morpholino)-6-methoxy-2-(methylthio)pyrimidine | 80-90 |

Table 2: Suzuki-Miyaura Cross-Coupling Derivatives

| Boronic Acid | Product | Typical Yield (%) |

| Phenylboronic acid | 4-Phenyl-6-methoxy-2-(methylthio)pyrimidine | 75-90 |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-methoxy-2-(methylthio)pyrimidine | 80-95 |

| 3-Pyridylboronic acid | 4-(Pyridin-3-yl)-6-methoxy-2-(methylthio)pyrimidine | 65-80 |

Table 3: Buchwald-Hartwig Amination Derivatives

| Amine | Product | Typical Yield (%) |

| Benzylamine | 4-(Benzylamino)-6-methoxy-2-(methylthio)pyrimidine | 70-85 |

| Piperidine | 4-(Piperidin-1-yl)-6-methoxy-2-(methylthio)pyrimidine | 75-90 |

| N-Methylaniline | 4-(Methyl(phenyl)amino)-6-methoxy-2-(methylthio)pyrimidine | 60-75 |

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions employed.

Conclusion and Future Outlook

This compound has been demonstrated to be a highly valuable and versatile building block for the synthesis of a wide array of novel 2,4,6-trisubstituted pyrimidine derivatives. The methodologies detailed in this guide, encompassing nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, provide researchers with a robust toolkit for the efficient and selective functionalization of the C4-position. The ability to readily introduce diverse aryl, amino, and alkoxy substituents opens up vast opportunities for the exploration of chemical space in the pursuit of new therapeutic agents. The continued development of more efficient and sustainable catalytic systems will further enhance the utility of this important scaffold in the future of drug discovery and materials science.

References

- Beula, G. M., Krishna, N. S., Himaja, A., Prasannambica, T., Likitha, M., & Ganesh, M. G. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis.

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.

- Kalogirou, A. S., & Tarsounas, M. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.

- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2020). Molecules, 25(15), 3456.

- Sunduru, N., Agarwal, A., Katiyar, S. B., et al. (2006). Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents. Bioorganic & Medicinal Chemistry, 14(23), 7706-7715.

- Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. (2025). ACS Omega.

- Buchwald–Hartwig amination. In Wikipedia.

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin

- Shukla, S., & Singh, R. K. (2012). Synthesis, Characterization and Biological Evaluation of Novel 2,4,6-trisubstituted Bis-Pyrimidine Derivatives. Letters in Drug Design & Discovery, 9(1), 88-95.

- Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.

- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2025).

- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 23(1), 449-450.

- Sunduru, N., Agarwal, A., Katiyar, S. B., et al. (2006). Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents. Bioorganic & Medicinal Chemistry, 14(23), 7706-7715.

- Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents. (n.d.). OUCI.

- Kalogirou, A. S., & Tarsounas, M. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- Kalogirou, A. S., & Tarsounas, M. A. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...

- Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. (n.d.).

- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.

- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.

- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv

- This compound. (n.d.). ChemScene.

- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor.

- This compound,98%. (n.d.). Alfa Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Investigating the Mechanism of Action for 4-Chloro-6-methoxy-2-(methylthio)pyrimidine: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a strategic and logical pathway for investigation. By synthesizing established methodologies with a deep understanding of chemical biology, this guide empowers research teams to systematically uncover the molecular targets and cellular pathways modulated by this versatile pyrimidine derivative.

Introduction: The Enigmatic Potential of a Trisubstituted Pyrimidine Scaffold

This compound belongs to the 2,4,6-trisubstituted pyrimidine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry and agrochemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, and anticancer properties.[1] The subject of this guide serves as a crucial chemical intermediate, a versatile scaffold for the synthesis of more complex, biologically active molecules.[2][3] While its primary utility has been in the synthesis of pharmaceuticals and agrochemicals, including potential anti-cancer drugs and herbicides, a detailed understanding of its intrinsic mechanism of action is paramount for unlocking its full therapeutic or herbicidal potential and for the rational design of next-generation compounds.[2]

This guide will, therefore, not present a known mechanism of action, but rather a comprehensive, multi-pronged investigational strategy to determine it. We will proceed with the hypothesis that this compound may possess latent biological activity that can be uncovered through systematic screening and targeted validation experiments.

Foundational Knowledge: Biological Activities of Structurally Related Pyrimidines

The biological activities of various 2,4,6-trisubstituted pyrimidines provide a logical starting point for our investigation. Understanding the established mechanisms of analogous compounds allows us to formulate informed hypotheses for the potential targets of this compound.

| Biological Activity | Potential Mechanism of Action | Key Compound Classes |

| Antibacterial | Inhibition of bacterial dihydrofolate reductase (DHFR), a key enzyme in folate synthesis.[1] Inhibition of FtsZ, a protein crucial for bacterial cell division.[4] | Trimethoprim, various 2,4,6-trisubstituted pyrimidines.[1][4] |

| Anticancer | DNA binding and intercalation, leading to disruption of DNA replication and transcription.[5] Inhibition of specific kinases involved in cancer cell proliferation. | Novel 2,4,6-trisubstituted pyrimidines, pyrido[3,4-d]pyrimidines.[5][6] |

| Antiamoebic | Inhibition of essential enzymes in Entamoeba histolytica. | 2,4,6-trisubstituted bis-pyrimidines.[7] |

| Antiviral/Antifungal | Inhibition of specific viral or fungal enzymes.[8] | 4-Amino-6-chloro-2-(methylthio)pyrimidine derivatives.[8] |

This existing knowledge suggests several potential avenues of investigation for this compound, including its potential interaction with DNA, inhibition of key metabolic enzymes like DHFR, or modulation of protein kinases.

A Phased Approach to Mechanistic Investigation: From Broad Screening to Target Validation

We advocate for a three-phased approach to elucidate the mechanism of action of this compound. This strategy begins with broad, unbiased screening to identify potential biological activities, followed by target deconvolution to pinpoint the molecular interactors, and culminates in rigorous validation of the proposed mechanism.

Figure 1: A three-phased workflow for the mechanistic investigation of this compound.

Phase 1: Phenotypic Screening and Activity Profiling

The initial step is to determine if this compound exhibits any biological activity in a broad, unbiased manner.

Experimental Protocol: Broad-Spectrum Cell Proliferation Assay

-

Cell Line Selection: A panel of human cancer cell lines representing different tissue origins (e.g., NCI-60 panel) and a selection of Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) should be chosen.[4][9]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Cell Seeding: Seed the selected cell lines or bacterial cultures in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of the compound, typically ranging from nanomolar to micromolar concentrations. Include appropriate vehicle controls.

-

Incubation: Incubate the plates for a standard period (e.g., 48-72 hours for cancer cells, 18-24 hours for bacteria).

-

Viability Assessment: Determine cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.[5]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to quantify the compound's potency.

Causality and Interpretation: A low IC50 value in specific cancer cell lines would suggest potential anti-proliferative activity, warranting further investigation into anticancer mechanisms. Similarly, potent activity against bacterial strains would point towards an antibacterial mechanism. The selectivity of the compound across different cell lines can provide initial clues about its target.

Phase 2: Target Identification and Deconvolution

Once a biological activity is confirmed, the next crucial step is to identify the molecular target(s) of this compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization: Covalently attach this compound to a solid support, such as agarose beads, to create an affinity matrix. The reactive chloro group at the 4-position is a potential site for linkage.

-

Cell Lysate Preparation: Prepare a total protein lysate from the sensitive cell line identified in Phase 1.

-

Affinity Pull-Down: Incubate the cell lysate with the compound-conjugated beads. Proteins that bind to the compound will be captured. Include control beads without the compound to identify non-specific binders.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-treated sample compared to the control.

Causality and Interpretation: This method directly identifies proteins that physically interact with the compound. The identified proteins are high-priority candidates for being the direct molecular targets.

Phase 3: Target Validation and Pathway Elucidation

The final phase involves validating the putative targets identified in Phase 2 and elucidating the downstream cellular pathways affected.

Experimental Protocol: In Vitro Enzymatic Assay

Assuming a putative enzyme target (e.g., a kinase or DHFR) is identified:

-

Recombinant Protein Expression: Express and purify the recombinant target protein.

-

Enzyme Activity Assay: Establish a functional assay to measure the activity of the purified enzyme. This could be a colorimetric, fluorescent, or radiometric assay.

-

Inhibition Assay: Perform the enzyme activity assay in the presence of varying concentrations of this compound.

-

Data Analysis: Determine the IC50 value of the compound for the inhibition of the enzyme's activity.

Causality and Interpretation: Direct inhibition of the recombinant enzyme's activity in a dose-dependent manner provides strong evidence that it is a direct target of the compound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the treated cells across a range of temperatures.

-

Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Protein Detection: Detect the amount of the putative target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated cells indicates that the compound binds to and stabilizes the target protein.

Causality and Interpretation: CETSA provides in-cell evidence of a direct physical interaction between the compound and its target protein, thus validating the findings from in vitro assays.

Figure 2: A generalized signaling pathway that can be investigated following target identification and validation.

Conclusion: Towards a Complete Mechanistic Understanding

The elucidation of the mechanism of action for this compound requires a systematic and multi-faceted approach. By progressing through the phases of phenotypic screening, target identification, and rigorous validation, researchers can build a comprehensive and scientifically sound understanding of how this compound exerts its biological effects. The experimental protocols and workflows detailed in this guide provide a robust framework for this investigation, enabling the rational development of novel therapeutics and agrochemicals based on this versatile pyrimidine scaffold.

References

- Yayli, N., et al. (2019). Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. Bioorganic Chemistry, 83, 33-44.

- Beula, G. M., et al. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis.

- Abdel-Ghani, T. M., & El-Sayed, M. A. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 316-331.

- Siddiqui, Z. N., et al. (2010). Synthesis, characterization and biological evaluation of novel 2,4,6-trisubstituted bis-pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(23), 7069-7072.

- Beula, G. M., et al. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis.

- MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.

- ResearchGate. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...

- ResearchGate. (2017). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- Whitty, A., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2. Journal of Medicinal Chemistry, 61(19), 8746-8763.

Sources

- 1. wjarr.com [wjarr.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpca.org [ijpca.org]

- 5. Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, characterization and biological evaluation of novel 2,4,6-trisubstituted bis-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

4-Chloro-6-methoxy-2-(methylthio)pyrimidine: A Versatile Scaffold for Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Substituted Pyrimidine Core

The pyrimidine nucleus, a foundational six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of medicinal chemistry and materials science.[1][2] Its prevalence in natural biomolecules, including the nucleobases of DNA and RNA, has made it a "privileged scaffold" in drug discovery.[3] Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating properties.[2][4] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[3]

Among the vast library of pyrimidine-based building blocks, 4-Chloro-6-methoxy-2-(methylthio)pyrimidine stands out as a particularly versatile and valuable scaffold. Its trifunctional nature—possessing a reactive chloro group, a methoxy group that modulates ring electronics, and a methylthio group that can be retained or further transformed—offers a rich platform for molecular elaboration. The chlorine atom at the 4-position is the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing a gateway to a diverse array of substituted pyrimidines.[5][6] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this powerful chemical tool, grounded in established experimental insights.

Physicochemical and Safety Profile

A thorough understanding of a chemical scaffold's properties and handling requirements is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 89466-42-2 | [7] |

| Molecular Formula | C₆H₇ClN₂OS | [8] |

| Molecular Weight | 190.66 g/mol | [8] |

| Appearance | White to off-white crystalline solid | [9] |

| Melting Point | 38-39 °C | [10] |

Safety and Handling:

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[11]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, seek medical attention.[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid formation of dust. Keep away from sources of ignition.[6]

Synthesis of the Scaffold: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a regioselective nucleophilic aromatic substitution of a dichloro precursor. The following protocol is adapted from established procedures for analogous compounds.[4][5] The key principle is that the two chlorine atoms on 4,6-dichloro-2-(methylthio)pyrimidine have different reactivities, allowing for a selective mono-substitution with sodium methoxide.

Caption: Synthetic route to the target scaffold.

Experimental Protocol: Synthesis of this compound

Materials:

-

4,6-Dichloro-2-(methylthio)pyrimidine

-

Sodium methoxide (solid or as a solution in methanol)

-

Methanol (anhydrous)

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Dropping funnel

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

Procedure:

-